molecular formula C17H22N2O2S B2852557 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine CAS No. 860650-05-1

2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine

Cat. No. B2852557
M. Wt: 318.44
InChI Key: JOIJKJHWKVKTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine (DMMM) is a synthetic compound that has recently been developed for use in scientific research. DMMM is a novel compound that has a number of unique properties, including enhanced solubility in aqueous solutions, low toxicity, and a wide range of applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine involves the reaction of 2,6-dimethylmorpholine with 2-(4-methylphenoxy)-1,3-thiazol-5-ylmethyl chloride in the presence of a base to form the desired compound.

Starting Materials
2,6-dimethylmorpholine, 2-(4-methylphenoxy)-1,3-thiazol-5-ylmethyl chloride, Base (e.g. sodium hydroxide)

Reaction
Add 2-(4-methylphenoxy)-1,3-thiazol-5-ylmethyl chloride to a solution of 2,6-dimethylmorpholine in a suitable solvent (e.g. dichloromethane), Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction, Stir the reaction mixture at room temperature for several hours, Extract the product with a suitable solvent (e.g. ethyl acetate), Dry the organic layer over anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain the desired product

Scientific Research Applications

2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine has been found to be useful in a variety of scientific research applications. For example, it has been used as a ligand in the synthesis of coordination complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of organic compounds. Additionally, 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine has been found to be useful in the study of enzyme kinetics and enzyme inhibition.

Mechanism Of Action

The mechanism of action of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine is not yet fully understood. However, it is believed to act by forming complexes with metal ions, which in turn can interact with other molecules in the environment. This interaction can lead to a variety of effects, such as the inhibition of enzymes or the activation of other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine are not yet fully understood. However, it has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and carbonic anhydrase. Additionally, it has been shown to activate some proteins, such as the transcription factor NF-κB.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine in lab experiments is its low toxicity. Additionally, it is relatively easy to synthesize and is soluble in aqueous solutions, making it easy to use in a variety of experiments. However, there are some limitations to using 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are still being studied.

Future Directions

There are a number of potential future directions for 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine research. For example, further research could be conducted to better understand the mechanism of action of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine and its effects on biochemical and physiological processes. Additionally, more research could be conducted to explore the potential applications of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine in other areas, such as drug development and medical diagnostics. Finally, further research could be conducted to optimize the synthesis of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine and to develop new methods for using it in laboratory experiments.

properties

IUPAC Name

2,6-dimethyl-4-[[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-12-4-6-15(7-5-12)21-17-18-8-16(22-17)11-19-9-13(2)20-14(3)10-19/h4-8,13-14H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIJKJHWKVKTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(S2)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine

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